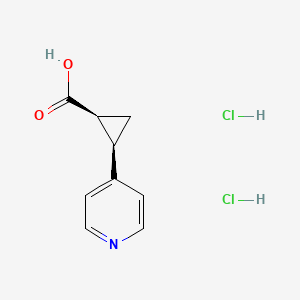

(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl

Description

“(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylic acid 2HCl” is a chiral cyclopropane derivative characterized by a strained cyclopropane ring fused to a pyridin-4-yl group and a carboxylic acid moiety. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its stereochemistry (1S,2R) is critical for applications in medicinal chemistry, where enantiomeric purity often dictates biological activity. Cyclopropane derivatives are widely utilized as rigid scaffolds in drug discovery due to their ability to mimic peptide bonds or constrain molecular conformations, improving target binding .

Properties

Molecular Formula |

C9H11Cl2NO2 |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

(1S,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C9H9NO2.2ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;;/h1-4,7-8H,5H2,(H,11,12);2*1H/t7-,8-;;/m0../s1 |

InChI Key |

XFEGDKAJPOZGLN-FOMWZSOGSA-N |

Isomeric SMILES |

C1[C@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl.Cl |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Cyclopropanation

The core synthetic step is the formation of the cyclopropane ring with the desired stereochemistry (1S,2R). This is typically achieved via transition-metal catalyzed cyclopropanation of pyridin-4-yl-substituted alkenes or diazo precursors.

- Transition Metal Catalysts: Rhodium or copper catalysts are commonly employed to promote the cyclopropanation reaction with high diastereoselectivity.

- Diazo Compounds: Diazo esters or diazo acids derived from pyridin-4-yl precursors serve as carbene sources for cyclopropanation.

- Reaction Conditions: Low temperatures and controlled addition rates are used to favor the formation of the trans-(1S,2R) isomer over other stereoisomers.

Functional Group Transformations

After cyclopropanation, the ester or protected carboxyl group is converted to the free carboxylic acid, which is then converted to the dihydrochloride salt.

- Hydrolysis: Ester hydrolysis under basic or acidic conditions to yield the free carboxylic acid.

- Salt Formation: Treatment with hydrochloric acid or HCl gas to form the dihydrochloride salt, improving the compound’s stability and handling characteristics.

Purification and Characterization

- Purification: Column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to isolate the pure stereoisomer.

- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry (ESI-MS), and chiral HPLC to confirm stereochemistry and purity.

Representative Synthetic Route (Literature-Based)

This route, while described for related pyridinyl cyclopropane derivatives, illustrates the principles applicable to the preparation of (1S,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid dihydrochloride.

Analytical Data Summary

Research Findings and Considerations

- The stereochemical purity of the product is critical for biological activity and is controlled through catalyst choice and reaction conditions during cyclopropanation.

- Protecting groups such as SEM chloride are used to improve reaction selectivity and facilitate downstream modifications.

- The dihydrochloride salt form enhances solubility and stability, which is advantageous for pharmaceutical applications.

- Alternative synthetic routes involve microwave-assisted amination and peptide coupling reagents (HOBt, EDC) for functionalization, demonstrating the versatility of the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropane ring and pyridine moiety may play crucial roles in binding to the target and exerting the desired biological activity.

Comparison with Similar Compounds

The compound is compared below with structurally analogous cyclopropane derivatives, focusing on stereochemistry, substituents, and physicochemical properties.

Structural and Stereochemical Comparison

Key Observations :

- Stereochemistry : The target compound’s (1S,2R) configuration distinguishes it from racemic mixtures (e.g., rac-(1R,2S)) and other enantiomers (e.g., (1R,2R)), which may exhibit divergent pharmacokinetic profiles .

- Substituent Effects: The pyridin-4-yl group enhances aromatic interactions and solubility compared to non-aromatic analogs like trans-2-cyanocyclopropanecarboxylic acid. The dihydrochloride salt further improves aqueous solubility relative to mono-HCl derivatives .

- Molecular Weight: The dihydrochloride form increases molecular weight (~235.92 g/mol) compared to the free acid (C9H9NO2, ~163.17 g/mol).

Physicochemical and Functional Differences

- Solubility : The pyridin-4-yl group and dihydrochloride salt confer higher polarity and water solubility compared to lipophilic derivatives like 1-ethylcyclopropanecarboxylic acid (CAS 150864-95-2) .

- Acidity: The carboxylic acid group (pKa ~2-3) is more acidic than amine-containing analogs (e.g., 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride, CAS 31420-47-0), which have basic amino groups (pKa ~9-10) .

- Synthetic Accessibility: Chiral cyclopropanes like the target compound are synthetically challenging and costly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.